molecular formula C21H22BrN3O3S B4322572 2-(2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)-N-tert-butylacetamide CAS No. 889949-66-0

2-(2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)-N-tert-butylacetamide

Cat. No.: B4322572
CAS No.: 889949-66-0
M. Wt: 476.4 g/mol
InChI Key: RWIQZBZMHQGZMT-UHFFFAOYSA-N
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Description

2-(2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)-N-tert-butylacetamide is a complex organic compound that features a benzimidazole core, a brominated benzodioxole moiety, and a tert-butyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)-N-tert-butylacetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Brominated Benzodioxole Moiety: The brominated benzodioxole can be synthesized separately and then attached to the benzimidazole core via a thioether linkage. This step often involves the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide.

    Attachment of the tert-Butyl Acetamide Group: The final step involves the acylation of the benzimidazole derivative with tert-butyl acetamide using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: The bromine atom in the benzodioxole moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Derivatives with new substituents replacing the bromine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The benzimidazole core can mimic nucleotides, allowing it to interfere with biological processes . The brominated benzodioxole moiety may enhance its binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)-N-tert-butylacetamide apart is its combination of a benzimidazole core with a brominated benzodioxole moiety and a tert-butyl acetamide group. This unique structure may confer specific biological activities or chemical properties not found in similar compounds.

Properties

IUPAC Name

2-[2-[(6-bromo-1,3-benzodioxol-5-yl)methylsulfanyl]benzimidazol-1-yl]-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O3S/c1-21(2,3)24-19(26)10-25-16-7-5-4-6-15(16)23-20(25)29-11-13-8-17-18(9-14(13)22)28-12-27-17/h4-9H,10-12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIQZBZMHQGZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C2=CC=CC=C2N=C1SCC3=CC4=C(C=C3Br)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001115876
Record name 2-[[(6-Bromo-1,3-benzodioxol-5-yl)methyl]thio]-N-(1,1-dimethylethyl)-1H-benzimidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889949-66-0
Record name 2-[[(6-Bromo-1,3-benzodioxol-5-yl)methyl]thio]-N-(1,1-dimethylethyl)-1H-benzimidazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889949-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(6-Bromo-1,3-benzodioxol-5-yl)methyl]thio]-N-(1,1-dimethylethyl)-1H-benzimidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)-N-tert-butylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)-N-tert-butylacetamide
Reactant of Route 3
Reactant of Route 3
2-(2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)-N-tert-butylacetamide
Reactant of Route 4
Reactant of Route 4
2-(2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)-N-tert-butylacetamide
Reactant of Route 5
Reactant of Route 5
2-(2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)-N-tert-butylacetamide
Reactant of Route 6
Reactant of Route 6
2-(2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)-N-tert-butylacetamide

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